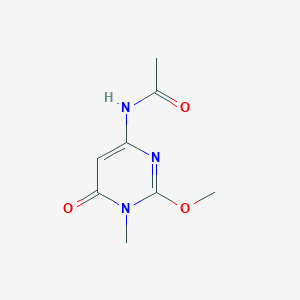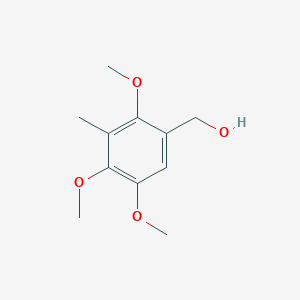![molecular formula C22H14Cl2N2O2 B303401 N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B303401.png)
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide, also known as CC-115, is a small molecule inhibitor with potential therapeutic applications. It is a member of the benzo[h]chromen-4-one family and has been shown to have promising effects in preclinical studies.
Mécanisme D'action
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide inhibits the mTORC1 and mTORC2 pathways by binding to the ATP-binding site of mTOR kinase. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have immunomodulatory effects by inhibiting the differentiation and function of T cells and B cells.
Biochemical and Physiological Effects:
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-tumor effects in preclinical models of cancer, including breast cancer, ovarian cancer, and glioblastoma. It has also been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-fibrotic effects in preclinical models of fibrosis, such as liver fibrosis and pulmonary fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is its ability to inhibit both mTORC1 and mTORC2 pathways, which makes it a potentially more effective inhibitor than other mTOR inhibitors. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have immunomodulatory and anti-fibrotic effects, which make it a potential candidate for the treatment of autoimmune disorders and fibrotic diseases. However, one limitation of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is its limited bioavailability, which may limit its efficacy in vivo.
Orientations Futures
For N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to determine its optimal dosage and administration route. Other potential future directions include the development of combination therapies with other drugs to enhance its efficacy and the investigation of its potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide involves several steps, including the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-carbonitrile. This intermediate is then reacted with chloroacetic acid to form N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and fibrotic diseases. Preclinical studies have demonstrated its ability to inhibit the mTORC1 and mTORC2 pathways, which are involved in cell growth, proliferation, and survival. N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-fibrotic effects in preclinical models of fibrosis.
Propriétés
Nom du produit |
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide |
|---|---|
Formule moléculaire |
C22H14Cl2N2O2 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide |
InChI |
InChI=1S/C22H14Cl2N2O2/c1-12(27)26-22-18(11-25)20(13-6-8-14(23)9-7-13)17-10-19(24)15-4-2-3-5-16(15)21(17)28-22/h2-10,20H,1H3,(H,26,27) |
Clé InChI |
LOUYSNQVPZOGAP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)Cl)C#N |
SMILES canonique |
CC(=O)NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)



![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)


![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)


